molecular formula C10H8BrNO B1342310 3-(4-(Bromomethyl)phenyl)isoxazole CAS No. 169547-67-5

3-(4-(Bromomethyl)phenyl)isoxazole

Cat. No.: B1342310
CAS No.: 169547-67-5
M. Wt: 238.08 g/mol
InChI Key: BCOYXVWQKCZGFL-UHFFFAOYSA-N
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Description

3-(4-(Bromomethyl)phenyl)isoxazole is a chemical compound that belongs to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

In industrial settings, the production of 3-(4-(Bromomethyl)phenyl)isoxazole may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Bromomethyl)phenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

3-(4-(Bromomethyl)phenyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-(Bromomethyl)phenyl)isoxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloromethyl)phenyl)isoxazole
  • 3-(4-Fluoromethyl)phenyl)isoxazole
  • 3-(4-Methyl)phenyl)isoxazole

Uniqueness

3-(4-(Bromomethyl)phenyl)isoxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOYXVWQKCZGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595389
Record name 3-[4-(Bromomethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169547-67-5
Record name 3-[4-(Bromomethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(4-methylphenyl)isoxazole (prepared using literature methods) (1.95 g, 12.25 mmol) in carbon tetrachloride (60 mL), N-bromosuccinimide (2.18 g, 12.25 mmol) and benzoyl peroxide (0.059 g, 0.245 mmol) were added and the mixture refluxed for 1 h. The reaction mixture was then cooled to room temperature and filtered. The filtrate was concentrated and the residue was purified by silica gel column chromatography eluting with hexanes/EtOAc to give the title compound, 3-(4-(bromomethyl)phenyl)isoxazole, (0.6 g) as a white solid. 1H NMR (CDCl3): δ 8.48 (d, J=1.6 Hz, 1H), 7.83 (d, J=8.2 Hz, 2H), 7.50 (d, J=8.2 Hz, 2H), 6.67 (d, J=1.6 Hz, 1H), 4.53 (s, 2H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.059 g
Type
catalyst
Reaction Step One

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